molecular formula C15H13NO5 B13419602 (4-nitrophenyl) 2-phenoxypropanoate

(4-nitrophenyl) 2-phenoxypropanoate

Cat. No.: B13419602
M. Wt: 287.27 g/mol
InChI Key: IHTBVYBZORRVIZ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 2-phenoxypropanoate is a chemical reagent intended for laboratory research purposes. It is classified as For Research Use Only (RUO) and is not intended for use in diagnostic or therapeutic procedures . Compounds in this class, characterized by the 4-nitrophenyl ester group, are valuable tools in scientific investigations. They are frequently employed as activated esters in chemical synthesis, particularly for the formation of amide bonds, which is a critical step in the construction of peptides and other complex molecules . The utility of 4-nitrophenyl esters stems from the 4-nitrophenolate leaving group, which is a favorable moiety in these conjugation reactions . In biochemical research, analogous compounds serve as synthetic substrates for assaying the activity of hydrolytic enzymes, such as esterases and lipases. The mechanism of action involves the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol. In its deprotonated form (4-nitrophenoxide), this product can be easily quantified by measuring absorbance at 405 nm, providing a direct and convenient spectrophotometric method for monitoring enzyme kinetics . Researchers can leverage this property to develop and optimize assays. This product requires careful handling and storage, as moisture-sensitive reagents can be susceptible to hydrolysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-11(20-13-5-3-2-4-6-13)15(17)21-14-9-7-12(8-10-14)16(18)19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTBVYBZORRVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Transformations Involving 4 Nitrophenyl 2 Phenoxypropanoate

Substrate Specificity and Reactivity Profiling of Hydrolases

Hydrolases, such as lipases and esterases, are enzymes that catalyze the cleavage of chemical bonds by the addition of water. The use of synthetic substrates like 4-nitrophenyl (pNP) esters is a common and effective method for characterizing the activity of these enzymes. semanticscholar.orgnih.govresearchgate.net The hydrolysis of a pNP ester releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically, allowing for the kinetic analysis of the enzymatic reaction. semanticscholar.orgemerginginvestigators.orgcaymanchem.com The structure of the acyl group attached to the pNP ester is a critical determinant of the enzyme's activity, providing a window into the architecture and properties of the enzyme's active site. dergipark.org.trresearchgate.net

Lipases (Triacylglycerol lipases, EC 3.1.1.3) are a versatile class of hydrolases that act on water-insoluble substrates, playing a significant role in industrial processes due to their broad substrate range, stability, and stereoselectivity. researchgate.netnih.govnih.gov Their catalytic activity is often studied using a series of p-nitrophenyl esters with varying acyl chain lengths to establish a substrate profile. dergipark.org.trnih.gov

Candida antarctica lipase (B570770) B (CALB) is one of the most widely utilized biocatalysts in industrial applications, valued for its high enantioselectivity and stability across a range of conditions. nih.govresearchgate.net It belongs to the α/β hydrolase fold family and possesses a conserved catalytic triad (B1167595). nih.gov Unlike many lipases, CALB generally does not exhibit significant interfacial activation, a phenomenon where activity increases at a lipid-water interface. nih.gov CALB has been successfully used in the hydrolysis and synthesis of various esters. researchgate.netresearchgate.net For instance, it catalyzes the hydrolysis of p-nitrophenyl laurate. researchgate.net

Candida antarctica lipase A (CAL-A) represents a different structural family of lipases and is noted for its ability to act on bulky secondary alcohols. nih.gov This characteristic is particularly relevant for substrates like (4-nitrophenyl) 2-phenoxypropanoate, which contains a sterically demanding phenoxy group. In a study on the kinetic resolution of the bulky 4-dibenzocyclooctynol (DIBO), CAL-A demonstrated its capacity to differentiate between enantiomers of a substrate with large structural moieties adjacent to the asymmetric center. nih.gov This suggests that CAL-A's active site can accommodate substrates with significant steric hindrance, a key feature of the phenoxypropanoate group.

Metagenomic screening has unveiled novel lipases with unique properties, such as high thermostability. researchgate.netnih.gov LipS and LipT are two such thermostable bacterial lipases identified through functional metagenomic screening of enrichment cultures from high-temperature environments. researchgate.netnih.gov Both enzymes catalyze the hydrolysis of long-chain fatty acid esters. nih.gov

The substrate specificity of LipS and LipT was profiled using a range of p-nitrophenyl (pNP) esters with acyl chains of varying lengths (C4 to C18). researchgate.netresearchgate.net LipS showed the highest activity with pNP-octanoate (C8), while LipT was most active with pNP-decanoate (C10). For both enzymes, activity decreased with longer chain lengths. researchgate.netnih.govresearchgate.net This preference for medium-chain fatty acid esters is a common characteristic among lipases. researchgate.netnih.gov

Table 1: Biochemical parameters of metagenome-derived lipases LipS and LipT determined using 4-nitrophenyl esters. researchgate.netresearchgate.net

The lipase from Aspergillus oryzae is a triacylglycerol lipase (EC 3.1.1.3) used in various food manufacturing processes, including the processing of oils and fats. europa.eu This enzyme is produced by a genetically modified strain of A. oryzae. europa.eu Toxicological studies have shown no concerns regarding genotoxicity, and the likelihood of allergic reactions is considered low. europa.eu While specific kinetic data for its activity on this compound is not detailed, its function as a lipase implies it would catalyze the hydrolysis of ester bonds, with specificity influenced by the acyl group's structure.

Esterases (EC 3.1.1.1) are hydrolases that, unlike lipases, preferentially act on water-soluble esters with short-chain fatty acids. ijcce.ac.ir The characterization of esterase activity often involves assessing their ability to hydrolyze a series of p-nitrophenyl esters.

A novel esterase, PpEst, from Pseudomonas pseudoalcaligenes was identified for its ability to hydrolyze the polyester (B1180765) poly(1,4-butylene adipate-co-terephthalate) (PBAT). researchgate.net Its substrate specificity was tested against p-nitrophenyl esters with increasing carbon chain lengths. PpEst showed the highest activity towards p-nitrophenyl butyrate (B1204436) (C4), with activity decreasing as the acyl chain length increased. researchgate.net Similarly, an esterase from the house mouse (Mus musculus), Esterase 1F, was characterized by its ability to hydrolyze a wide spectrum of substrates, and its kinetics were determined using 4-nitrophenyl hexanoate. nih.gov A newly discovered thermophilic esterase, DS-007, also showed a preference for substrates with shorter acyl chains (19]),>

The structure of the substrate, particularly the acyl portion of the ester, has a profound influence on the rate of enzymatic hydrolysis. dergipark.org.tr

Acyl Chain Length: Numerous studies demonstrate that the activity of lipases and esterases is highly dependent on the acyl chain length of the substrate. dergipark.org.trnih.govmdpi.com For many lipases, there is an optimal chain length for which activity is maximal. For example, a lipase from Thermomyces lanuginosus exhibited its highest activity on p-nitrophenyl octanoate (B1194180) (C8), with lower activity observed for both shorter and longer chain substrates like p-nitrophenyl acetate (B1210297) (C2) and p-nitrophenyl palmitate (C16). dergipark.org.tr Similarly, the metagenome-derived lipases LipS and LipT showed optimal activity with C8 and C10 p-nitrophenyl esters, respectively. researchgate.netnih.gov This trend is often attributed to the hydrophobicity and fit of the acyl chain within the enzyme's binding pocket. dergipark.org.trnih.gov

Table 2: Vmax values of a wild-type lipase from Thermomyces lanuginosus on p-nitrophenyl esters with different acyl chain lengths. dergipark.org.tr

Bulky Substituents: The presence of bulky substituents in the acyl portion of the substrate can significantly impact enzyme activity, primarily through steric hindrance. emerginginvestigators.org The compound this compound contains such a bulky group. Studies using Taft linear free-energy relationships have been employed to correlate reaction rates with the steric properties of reactants in enzyme-catalyzed hydrolysis. emerginginvestigators.org These investigations reveal the sensitivity of different enzymes to steric effects. For a lipase to efficiently hydrolyze this compound, its active site must be able to accommodate the phenoxypropanoate moiety. Enzymes like Candida antarctica lipase A (CAL-A), which are known to act on bulky molecules, would be promising candidates for this transformation. nih.gov The interaction between the bulky substrate and the amino acid residues lining the enzyme's binding pocket is critical for both substrate binding and the subsequent catalytic steps.

Lipase-Catalyzed Hydrolysis of 4-Nitrophenyl Esters

Enantioselective Biotransformations Utilizing this compound

Enzymatic biotransformations offer a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. The substrate this compound is a valuable tool in this field, particularly for the enantioselective synthesis of 2-phenoxypropanoic acid, a chiral building block for various herbicides. Enzymes, especially lipases, are widely employed to catalyze the resolution of racemic mixtures of this ester with high selectivity.

Kinetic Resolution of Racemic Esters

Kinetic resolution is a cornerstone strategy for separating enantiomers from a racemic mixture. This process relies on the stereochemical preference of an enzyme, which catalyzes the transformation of one enantiomer at a much higher rate than the other. In the context of racemic this compound, a hydrolase (typically a lipase) is introduced to the racemic ester. The enzyme will selectively hydrolyze one enantiomer—for instance, the (S)-enantiomer—into the corresponding (S)-2-phenoxypropanoic acid and 4-nitrophenol, while leaving the (R)-enantiomer of the ester largely unreacted.

This disparity in reaction rates allows for the separation of the produced acid from the unreacted ester at a specific conversion point (ideally close to 50%), yielding both enantiomers in high enantiomeric excess. The success of this method hinges on the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E-value). A high E-value (typically E > 100) is desirable for achieving excellent separation with high enantiomeric excess for both the product and the remaining substrate. nih.gov For example, the lipase from Pseudomonas cepacia has demonstrated very high (S)-enantioselectivity (E > 100) in the hydrolysis of similar racemic esters. nih.gov

One of the challenges in kinetic resolution is product inhibition. nih.gov As the acidic product forms, it can lower the pH of the medium and inhibit the enzyme's activity, which may also decrease enantioselectivity. nih.gov This can be mitigated by methods such as the controlled addition of a base to neutralize the acid as it is formed. nih.gov

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution This table is a representative example based on typical outcomes in the kinetic resolution of racemic esters.

Enzyme SourceConversion (%)Product Enantiomeric Excess (ee_p)Substrate Enantiomeric Excess (ee_s)Enantiomeric Ratio (E)
Lipase A50>99% (S)>99% (R)>150
Lipase B4590% (S)73% (R)20
Lipase C5285% (R)90% (S)15
Pseudomonas cepacia Lipase53Data not specified>95% (S)>100

Dynamic Kinetic Resolution Strategies

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for a single desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this drawback by integrating the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.gov This continuous racemization ensures that the substrate pool does not become depleted of the preferred enantiomer, allowing for a theoretical conversion of up to 100% of the racemic starting material into a single enantiomer of the product. nih.govelsevierpure.com

For the resolution of this compound, a DKR system would involve a lipase for the enantioselective hydrolysis and a separate chemical or enzymatic catalyst to racemize the unreacted ester enantiomer in the same pot. The racemization of 2-aryl-1-propanoic acids and their esters can proceed relatively quickly, making them suitable candidates for DKR. nih.gov While specific DKR systems for this compound are not extensively detailed, the principle has been successfully applied to structurally related compounds, demonstrating its potential. nih.govresearchgate.netresearchgate.net For example, reductive DKR has been used to produce (S)-2-phenylpropanol with a yield of 843 mM (115 g/L) and an enantiomeric excess of 93.1%. nih.gov

Factors Influencing Enantioselectivity (e.g., solvent effects, pH, temperature)

The efficiency and selectivity of enzymatic resolutions are highly sensitive to the reaction conditions. Optimizing these parameters is crucial for achieving high enantiomeric excess and reaction rates.

Solvent Effects: In non-aqueous or biphasic systems, the choice of organic solvent is critical. Lipases generally exhibit higher activity and stability in hydrophobic organic solvents (those with a high log P value, typically > 4) compared to polar, water-miscible solvents. nih.govnih.gov Hydrophobic solvents like hexane (B92381) or toluene (B28343) are less likely to strip the essential layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation. nih.govbiodieseleducation.org The use of an appropriate organic solvent can also improve the solubility of non-polar substrates and shift the reaction equilibrium to favor synthesis over hydrolysis if desired. nih.gov For instance, cyclohexane (B81311) has been identified as an excellent medium for maintaining high enantioselectivity and reaction rates in lipase-catalyzed resolutions. nih.gov

pH: The pH of the aqueous phase profoundly impacts enzyme activity. It influences the ionization state of amino acid residues in the active site, particularly the catalytic triad (e.g., Asp-His-Ser in lipases). nih.gov Most lipases have a neutral or slightly alkaline pH optimum, often around pH 7.0. biodieseleducation.org During the hydrolysis of this compound, the formation of 2-phenoxypropanoic acid will cause the pH to drop. This can lead to enzyme inactivation and a loss of enantioselectivity. nih.gov Therefore, maintaining a constant, optimal pH using a buffer system or through pH-stat titration is essential for a successful resolution. nih.gov

Temperature: Temperature affects both the rate of the enzymatic reaction and the stability of the enzyme. According to Arrhenius kinetics, reaction rates generally increase with temperature. However, beyond an optimal temperature, the enzyme begins to denature, leading to a rapid loss of its three-dimensional structure and catalytic function. biodieseleducation.org This trade-off necessitates finding a balance where the reaction proceeds at a reasonable rate without compromising the enzyme's stability and enantioselectivity. For many lipases, optimal temperatures range from 30°C to 50°C. biodieseleducation.org

Table 2: Influence of Reaction Parameters on Enantioselectivity

ParameterGeneral Effect on Enantioselectivity (E)Rationale
SolventHydrophobic solvents (high log P) generally increase E.Maintains the enzyme's essential water layer and active conformation. Reduces enzyme denaturation. nih.govnih.gov
pHOptimal pH (often neutral) maximizes E. Deviations can decrease E.Affects the ionization state of catalytic residues in the active site and can alter substrate binding. nih.gov
TemperatureAn optimal temperature exists. Excessively high temperatures decrease E.High temperatures can increase protein flexibility, leading to less precise substrate binding (lower E) and eventual denaturation. biodieseleducation.org

Enzyme Engineering and Directed Evolution for Tailored Specificity

While many natural enzymes exhibit useful catalytic properties, they are often not perfectly suited for industrial applications involving non-natural substrates like this compound. Protein engineering techniques, including rational design and directed evolution, are employed to modify and improve enzyme specificity, activity, and stability. researchgate.net

Rational Design of Enzyme Active Sites for Enhanced Performance

Rational design is a knowledge-based approach that uses detailed information about an enzyme's three-dimensional structure and its catalytic mechanism to guide targeted modifications. nih.gov By identifying key amino acid residues within the active site that interact with the substrate, scientists can make specific changes (mutations) to enhance the enzyme's performance for a particular reaction.

For the hydrolysis of this compound, the goal would be to engineer the enzyme's binding pocket to create a stronger or more favorable interaction with one enantiomer over the other. This could involve:

Modifying Steric Hindrance: Introducing bulkier amino acids to clash with the undesired enantiomer, preventing it from binding effectively, or replacing bulky residues with smaller ones to better accommodate the desired enantiomer. nih.gov

Altering Electronic Interactions: Introducing residues that can form new hydrogen bonds or other stabilizing interactions with the transition state of the preferred enantiomer. nih.gov

This approach has been successfully used to improve the enantioselectivity of lipases and other hydrolases for a variety of substrates. nih.govnih.gov For example, an enzyme nicknamed "AlleyCatE" was created by introducing a single histidine residue into a non-enzymatic protein, resulting in a catalyst with significant ester hydrolysis activity. scispace.com

Directed Evolution Approaches for Improved Catalytic Properties

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits, without requiring prior knowledge of the enzyme's structure or mechanism. nih.govnih.gov This process involves iterative cycles of diversification and selection.

The key steps are:

Gene Diversification: A gene encoding a parent enzyme is mutated to create a large library of variants. This is typically done using methods like error-prone PCR (which introduces random point mutations) or DNA shuffling (which recombines mutations from several parent genes). researchgate.net

Screening/Selection: The library of enzyme variants is expressed in a host organism (like E. coli) and screened for the desired property. For this compound, this would involve a high-throughput assay to identify variants with the highest enantioselectivity. The release of the yellow-colored 4-nitrophenolate (B89219) upon hydrolysis provides a convenient colorimetric signal for screening.

Iteration: The genes from the "fittest" or most improved variants are isolated and used as templates for the next round of diversification and screening. researchgate.net

Through several rounds, this process can lead to significant improvements in catalytic properties. researchgate.net Directed evolution has been widely used to enhance the enantioselectivity, activity, and stability of enzymes for use in organic synthesis. researchgate.netnih.gov

Table 3: Comparison of Rational Design and Directed Evolution

FeatureRational DesignDirected Evolution
PrerequisiteRequires detailed knowledge of enzyme structure and mechanism. nih.govNo structural/mechanistic information needed. Requires a high-throughput screen. researchgate.net
ApproachTargeted, hypothesis-driven mutations at specific sites. nih.govRandom mutagenesis of the entire gene followed by screening/selection. nih.gov
Library SizeSmall, focused libraries.Large, diverse libraries (thousands to millions of variants).
Potential OutcomeCan lead to significant improvements if the hypothesis is correct.Can uncover unexpected mutations and pathways to improvement. researchgate.net

Mechanistic Investigations of Enzyme Catalysis

The enzymatic hydrolysis of this compound, a process of significant interest in biocatalysis, is facilitated by a detailed and coordinated molecular mechanism within the active site of enzymes, particularly lipases. This mechanism involves a highly conserved set of amino acid residues and specific interactions that dramatically accelerate the rate of ester cleavage.

Catalytic Triad and Oxyanion Hole Interactions

The core of the catalytic machinery in many hydrolases, including those that act on this compound, is the catalytic triad . This triad typically consists of three amino acid residues: a nucleophile (commonly serine or cysteine), a general base (usually histidine), and an acid (aspartate or glutamate). wikipedia.org These residues, while they may be distant in the primary amino acid sequence, are brought into close proximity by the three-dimensional folding of the enzyme. wikipedia.org

The hydrolysis mechanism commences with the deprotonation of the serine hydroxyl group by the histidine residue, which is itself stabilized by the acidic residue. This process generates a highly reactive serine alkoxide ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the ester bond in this compound. This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate . researchgate.net

Crucially, this unstable intermediate, with its negatively charged oxygen atom (the oxyanion), is stabilized by the oxyanion hole . The oxyanion hole is a specific region within the active site, typically formed by the backbone amide groups of other amino acid residues. wikipedia.org These amides provide hydrogen bond donors that interact with the negatively charged oxygen, effectively neutralizing the charge and lowering the activation energy of the reaction. wikipedia.orgnih.gov This stabilization of the transition state is a key feature of enzyme catalysis. wikipedia.org In the context of Candida antarctica lipase B (CALB), a widely used biocatalyst, the oxyanion hole plays a critical role in placing the carbonyl oxygen of the substrate correctly for catalysis. nih.gov The flexibility of the oxyanion hole in some enzymes can also contribute to their ability to accommodate a variety of substrates. nih.gov

Following the formation of the tetrahedral intermediate, the bond between the carbonyl carbon and the 4-nitrophenoxy group is cleaved. The 4-nitrophenolate is released as the first product, and its distinct yellow color is often used to monitor the progress of the reaction spectrophotometrically. semanticscholar.org This leaves an acyl-enzyme intermediate, where the 2-phenoxypropanoate moiety is covalently bound to the serine residue of the enzyme. The catalytic cycle is completed by the entry of a water molecule into the active site, which is then activated by the histidine residue to hydrolyze the acyl-enzyme intermediate, releasing the 2-phenoxypropanoic acid and regenerating the free enzyme for another round of catalysis. researchgate.net

Table 1: Key Residues and their Roles in the Enzymatic Hydrolysis of this compound

ComponentTypical Amino Acid(s)Role in Catalysis
Catalytic Triad (Nucleophile) Serine, CysteineAttacks the carbonyl carbon of the ester. wikipedia.org
Catalytic Triad (Base) HistidineActivates the nucleophile by accepting a proton. wikipedia.org
Catalytic Triad (Acid) Aspartate, GlutamateStabilizes the positive charge on the histidine residue. wikipedia.org
Oxyanion Hole Backbone Amides (e.g., Glycine, Alanine)Stabilizes the negatively charged tetrahedral intermediate through hydrogen bonding. wikipedia.orgtaylorandfrancis.com

Kinetic Modeling of Enzymatic Processes (e.g., Ping-Pong Bi-Bi Mechanism)

The enzymatic hydrolysis of this compound, which involves two substrates (the ester and water) and results in two products (4-nitrophenol and 2-phenoxypropanoic acid), can often be described by a Ping-Pong Bi-Bi mechanism . researchgate.netresearchgate.net This kinetic model is characteristic of reactions that proceed via a covalently modified enzyme intermediate. researchgate.net

The general scheme for a Ping-Pong Bi-Bi mechanism in the context of this hydrolysis is as follows:

E + S₁ → E·S₁ : The enzyme (E) binds the first substrate (S₁), which is this compound, to form an enzyme-substrate complex (E·S₁).

E·S₁ → E-Acyl + P₁ : The catalytic triad facilitates the cleavage of the ester bond, leading to the formation of a covalent acyl-enzyme intermediate (E-Acyl), where the 2-phenoxypropanoyl group is attached to the enzyme. The first product (P₁), 4-nitrophenol, is released.

E-Acyl + S₂ → E-Acyl·S₂ : The second substrate (S₂), a water molecule, enters the active site and binds to the acyl-enzyme intermediate.

E-Acyl·S₂ → E + P₂ : The acyl-enzyme intermediate is hydrolyzed, releasing the second product (P₂), 2-phenoxypropanoic acid, and regenerating the free enzyme (E).

A key characteristic of the Ping-Pong Bi-Bi mechanism is that one product is released before the second substrate binds. This distinguishes it from sequential mechanisms where all substrates must bind to the enzyme before any product is released. The kinetic analysis of such a mechanism typically involves measuring the initial reaction rates at varying concentrations of both substrates. When plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the concentration of one substrate (1/[S₁]) at different fixed concentrations of the second substrate ([S₂]), a series of parallel lines is obtained, which is a hallmark of the Ping-Pong Bi-Bi mechanism.

Table 2: Steps of the Ping-Pong Bi-Bi Mechanism for the Hydrolysis of this compound

StepReactionDescription
1 E + this compound → E·this compoundBinding of the ester substrate to the enzyme.
2 E·this compound → E-2-phenoxypropanoyl + 4-nitrophenolFormation of the acyl-enzyme intermediate and release of the first product.
3 E-2-phenoxypropanoyl + H₂O → E-2-phenoxypropanoyl·H₂OBinding of water to the acyl-enzyme intermediate.
4 E-2-phenoxypropanoyl·H₂O → E + 2-phenoxypropanoic acidRelease of the second product and regeneration of the free enzyme.

Reaction Mechanism Studies of 4 Nitrophenyl 2 Phenoxypropanoate and Analogues

Detailed Hydrolytic Pathways and Rate Determinations

The hydrolysis of esters like (4-nitrophenyl) 2-phenoxypropanoate, which involves the cleavage of the ester bond by water, can proceed through several mechanistic pathways. The specific pathway is often dictated by the pH of the solution. The reaction is typically monitored spectrophotometrically by measuring the release of the 4-nitrophenolate (B89219) anion. chemrxiv.org

Under neutral or pH-independent conditions, the hydrolysis of similar esters, such as 4-nitrophenyl β-D-glucoside, is consistent with water attack through a dissociative mechanism. chemrxiv.orgchemrxiv.org This is supported by a small solvent isotope effect, k(H₂O)/k(D₂O) of approximately 1.1. chemrxiv.orgchemrxiv.org In acidic conditions, the mechanism shifts to a specific acid-catalyzed pathway, requiring the protonation of the substrate before the heterolytic cleavage of the C-O bond. chemrxiv.orgchemrxiv.org

In basic media, the hydrolysis mechanism becomes more complex. For analogous compounds, two primary pathways are observed: a bimolecular nucleophilic substitution under mildly basic conditions and neighboring group participation under strongly basic conditions. chemrxiv.orgchemrxiv.org The bimolecular process is characterized by a direct attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Studies on related 4-nitrophenyl esters have shown that the rate of hydrolysis is significantly faster in basic solutions compared to acidic ones. For instance, 4-nitrophenyl β-glucoside hydrolyzes 195-fold faster in 0.1 N NaOH than in 0.1 N HCl at 65 °C.

The rate of hydrolysis is often determined by measuring the pseudo-first-order rate constants (k_obs) under various conditions. For many 4-nitrophenyl esters, plots of k_obs versus the concentration of a nucleophile (like an amine or hydroxide) can reveal the nature of the catalysis and the number of intermediates involved. researchgate.net

Table 1: Arrhenius Parameters for Hydrolysis of an Analogous Compound (4-nitrophenyl β-D-glucopyranoside) chemrxiv.org Note: These parameters, while for an analogue, illustrate the thermodynamic properties of the hydrolysis reaction.

Condition Ea (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol)
pH 1 104 101 -24 108
pH 5 109 107 -38 118
pH 12 70 67 -57 84

Data extrapolated to 90°C. ΔH‡, ΔS‡, and ΔG‡ calculated at 298.15 K.

Nucleophilic Acyl Substitution Mechanisms at the Ester Linkage

Nucleophilic acyl substitution is the quintessential reaction of carboxylic acid derivatives, including this compound. masterorganicchemistry.comyoutube.com This reaction involves a nucleophile replacing the leaving group (the 4-nitrophenoxy group in this case) on the acyl carbon. masterorganicchemistry.com The general pathway is a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comsemanticscholar.org

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com

The reactivity of the ester is significantly influenced by the stability of the leaving group. The 4-nitrophenoxide is an excellent leaving group because its negative charge is stabilized by the electron-withdrawing nitro group through resonance, making it a weak base. youtube.com This inherent reactivity makes 4-nitrophenyl esters valuable substrates for studying enzyme mechanisms and for chemical synthesis. nih.gov

Investigation of Tetrahedral Intermediate Formation

The formation of a tetrahedral intermediate is a cornerstone of the widely accepted mechanism for nucleophilic acyl substitution. masterorganicchemistry.comsemanticscholar.org Evidence for this intermediate comes from numerous kinetic studies on related esters. For example, in the aminolysis of O-4-nitrophenyl thionobenzoate, the reaction proceeds through two tetrahedral intermediates: a zwitterionic form (T+/-) and its deprotonated anionic form (T-). researchgate.net The existence of these intermediates is inferred from the upward curvature in plots of the observed rate constant (k_obs) against amine concentration. researchgate.net

Exploration of Concerted Sₙ2-like Pathways

While the stepwise mechanism involving a tetrahedral intermediate is most common, a concerted Sₙ2-like mechanism is also possible under certain conditions. In a concerted mechanism, the bond formation with the nucleophile and the bond breakage with the leaving group occur simultaneously, avoiding a discrete intermediate.

Influences of Substituents and Reaction Conditions on Mechanism

The mechanism and rate of nucleophilic acyl substitution are highly sensitive to both the electronic nature of substituents and the reaction conditions, such as solvent and pH.

The effect of substituents on the acyl portion or the leaving group is often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). For the alkaline hydrolysis of 4-nitrophenyl X-substituted-benzoates, Hammett plots can reveal whether the reaction proceeds via a stepwise or concerted mechanism. researchgate.net A linear Hammett plot typically suggests a single mechanism across the series, while a biphasic or curved plot can indicate a change in the rate-determining step. semanticscholar.org

Table 2: Hammett (ρ) and Brønsted (β) values for reactions of analogous esters

Reaction ρ value β value Implication
Pyridinolysis of aryl thiophene-2-carbodithioates researchgate.net - 0.78-0.87 (high basicity), 0.33-0.35 (low basicity) Change in rate-determining step with nucleophile basicity.
Aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates researchgate.net Nonlinear Hammett, Linear Yukawa-Tsuno (ρY = 0.73-1.85) - Resonance stabilization of substrate by electron-donating groups.

Electron-withdrawing substituents on the acyl group generally increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. Conversely, electron-donating groups slow the reaction down. The influence of substituents on the leaving group is also significant; electron-withdrawing groups on the phenoxy moiety stabilize the resulting phenoxide anion, making it a better leaving group and thus increasing the reaction rate. researchgate.net

The solvent also plays a critical role. For example, analysis of the reaction between 2,4-dinitrophenyl benzoate (B1203000) and potassium aryloxides showed that changing the solvent from pure DMF to a 50% DMF-H₂O mixture affects the reaction pathway, even though the fundamental mechanism remains the same. researchgate.net

Computational and Theoretical Chemistry of 4 Nitrophenyl 2 Phenoxypropanoate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like (4-nitrophenyl) 2-phenoxypropanoate. It offers a balance between computational cost and accuracy, making it suitable for studying complex chemical processes. researchgate.net DFT methods, such as those employing the B3LYP functional, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.netgrafiati.com

Transition State Characterization and Energy Barriers

A key application of DFT in studying the reactions of this compound is the characterization of transition states and the calculation of associated energy barriers. The hydrolysis of esters, a fundamental reaction for this compound, proceeds through a multi-step mechanism involving the formation and breakdown of tetrahedral intermediates. researchgate.net DFT calculations, often at levels of theory like B3LYP/6-31G(d), can be employed to model these reaction steps. grafiati.comresearchgate.net

For instance, in enzyme-catalyzed hydrolysis, DFT can help elucidate the energy profile of the reaction, identifying the rate-determining step. The activation barrier for the rate-controlling step is a critical parameter that can be calculated. grafiati.com Quantum chemical calculations have been used to determine that the rate-limiting step in some enzymatic cyclization reactions is the collapse of a tetrahedral intermediate, not its formation. researchgate.net The search for transition state structures and the subsequent calculation of their energies provide a quantitative measure of the reaction's feasibility. chemrxiv.orgscipost.org Semi-empirical quantum mechanics methods can be used to rapidly screen for reactions with low energy barriers, which can then be further refined using more accurate DFT calculations. chemrxiv.orgscipost.org

Table 1: Representative Energy Barriers for Related Reactions Calculated by Computational Methods

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
Decomposition of 3-hydroperoxypropanalDFT36, 40, 46 chemrxiv.orgscipost.org
QueG-catalyzed epoxide reductionDFT (B3LYP-D3)15.3 acs.org
Electrochemical reaction of β-nitrostyrene and benzaldehydeDFT (M06-2X/def2-TZVP)-48.22 to 77.59 (Overall Barriers) researchgate.net

Reaction Pathway Elucidation and Enantiomer Recognition Mechanisms

DFT calculations are instrumental in mapping out the entire reaction pathway for processes involving this compound. This includes the identification of all intermediates and transition states connecting them. By calculating the energies of these species, a comprehensive energy profile can be constructed, revealing the most favorable reaction mechanism. grafiati.comresearchgate.net

A significant area of study is the enantioselectivity of enzymes towards chiral substrates like this compound. DFT can be used to model the interactions between each enantiomer and the enzyme's active site. By comparing the energies of the transition states for the reaction of each enantiomer, the origin of enantioselectivity can be understood. For example, in the hydrolysis of a chiral ester by an esterase, DFT calculations can reveal why one enantiomer is processed faster than the other. This understanding is crucial for the rational design of enzymes with improved enantioselectivity. The directed evolution of an esterase from Pseudomonas fluorescens has yielded mutants with high enantioselectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations in Enzyme-Substrate Interactions

While DFT is excellent for studying the details of a chemical reaction, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic nature of enzyme-substrate interactions. mdpi.com MD simulations treat the enzyme and solvent environment using classical mechanics, allowing for the simulation of much larger systems over longer timescales than is feasible with quantum methods. mdpi.comnih.gov

For this compound, MD simulations can be used to study its binding to an enzyme's active site. These simulations can reveal the key amino acid residues involved in substrate recognition and binding. researchgate.net They can also shed light on the conformational changes that both the substrate and the enzyme undergo upon binding. The stability of the enzyme-substrate complex and the role of solvent molecules in the active site can also be investigated. researchgate.netrsc.orgresearchgate.net For instance, MD simulations can be used to study the behavior of biomolecules in different solvents, which is crucial for understanding enzymatic reactions in non-aqueous environments. mdpi.comnih.govresearchgate.net

Table 2: Key Parameters Analyzed in MD Simulations of Enzyme-Substrate Systems

ParameterInformation GainedReference
Root Mean Square Deviation (RMSD)Structural stability of the protein and ligand over time. mdpi.com
Root Mean Square Fluctuation (RMSF)Flexibility of different regions of the protein. mdpi.com
Radius of Gyration (RG)Compactness of the protein structure. mdpi.com
Solvent Accessible Surface Area (SASA)Exposure of the protein and ligand to the solvent. mdpi.com
Hydrogen Bond AnalysisSpecific interactions between the enzyme and substrate. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Biocatalysis

To combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment, hybrid QM/MM methods are employed. nih.gov In a QM/MM simulation of an enzyme-catalyzed reaction of this compound, the substrate and the key active site residues directly involved in the chemical transformation are treated with a QM method like DFT. The rest of the enzyme and the solvent are described by a classical force field (MM). nih.gov

This approach allows for the study of bond-breaking and bond-forming events within the complex and dynamic environment of an enzyme active site. peerj.comacs.org QM/MM calculations can provide accurate energy barriers and reaction pathways for enzymatic reactions, taking into account the influence of the entire protein structure. acs.org For example, QM/MM studies can elucidate the catalytic mechanism of ester hydrolysis, including the roles of specific amino acids in stabilizing the transition state. researchgate.netdoi.org The choice of the QM region is critical, and methods like the big-QM approach have been developed to ensure the convergence of QM/MM energies. acs.org

Computational Enzyme Design Principles Applied to Ester Hydrolysis

The insights gained from computational studies can be applied to the design of novel enzymes or the re-engineering of existing ones for specific purposes, such as the efficient hydrolysis of this compound. Computational enzyme design aims to create proteins with tailored catalytic activities. acs.orgacs.orgbiorxiv.orgbiorxiv.org

This process often involves identifying a suitable protein scaffold and then using computational methods to design an active site capable of catalyzing the desired reaction. nih.govnih.gov For ester hydrolysis, this would involve designing a catalytic triad (B1167595) (e.g., Ser-His-Asp) and an oxyanion hole to stabilize the tetrahedral intermediate, within a protein that can bind the substrate. acs.orgbiorxiv.org Computational methods can be used to screen potential mutations and predict their effect on catalytic efficiency (kcat/KM). acs.orgbiorxiv.org For instance, computational design has been used to create artificial enzymes with esterase activity, and while challenges remain in achieving the efficiency of natural enzymes, the field is rapidly advancing. acs.orgacs.org

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameSystematic Name
This compoundThis compound
p-nitrophenyl acetate (B1210297)4-nitrophenyl acetate
4-nitrophenol (B140041)4-nitrophenol
3-hydroperoxypropanal3-hydroperoxypropanal
β-nitrostyrene(E)-1-nitro-2-phenylethene
benzaldehydebenzaldehyde

Analytical and Characterization Methodologies in Research

Spectrophotometric Assays for Reaction Monitoring and Product Detection

Spectrophotometry provides a convenient and continuous method for monitoring reactions that involve (4-nitrophenyl) 2-phenoxypropanoate, particularly its hydrolysis. This technique leverages the distinct optical properties of the substrate and its hydrolysis products.

The principle of the assay is based on the cleavage of the ester bond, which releases 4-nitrophenol (B140041). semanticscholar.org In solutions with a pH above its pKa (~7.1), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, a distinct yellow-colored compound. researchgate.net This chromogenic product has a strong absorbance maximum at wavelengths between 405 and 415 nm. semanticscholar.orgresearchgate.netneb.com The parent ester, this compound, does not absorb significantly at this wavelength.

By monitoring the increase in absorbance at this specific wavelength over time, the rate of hydrolysis can be accurately determined. semanticscholar.org This method is widely used to study the kinetics of enzymatic reactions, such as those catalyzed by lipases or esterases, which use 4-nitrophenyl esters as substrates. researchgate.netdergipark.org.tr The assay is simple, rapid, and can be adapted for high-throughput screening in microtiter plates. nih.gov

In a typical kinetic experiment, the reaction is initiated by adding the enzyme to a buffered solution containing this compound. The absorbance is then measured at regular intervals. The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 4-nitrophenol to convert the change in absorbance to the concentration of the product formed. neb.com Some studies also monitor the corresponding decrease in the substrate's absorbance at lower wavelengths, around 350 nm, to track its consumption. semanticscholar.org

Table 1: Key Parameters for Spectrophotometric Analysis of this compound Hydrolysis
AnalytePrincipleWavelength of Detection (λmax)Observed Change
4-nitrophenol / 4-nitrophenolateChromogenic Product Formation~405-415 nmIncrease in Absorbance
This compoundSubstrate Consumption~350 nmDecrease in Absorbance

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its enantiomeric and chemical purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques employed.

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it can exist as two non-superimposable mirror images (enantiomers). Differentiating and quantifying these enantiomers is critical, as they often exhibit different biological activities. HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this type of analysis. phenomenex.com

The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the CSP. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad recognition capabilities. windows.net For instance, columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate) are effective for separating a wide range of racemic compounds. windows.net

The choice of mobile phase is crucial for achieving optimal separation. Normal-phase (e.g., mixtures of n-hexane and isopropanol) and reversed-phase (e.g., mixtures of acetonitrile (B52724) and water) methods can be developed. phenomenex.comnih.gov The separation of the enantiomers of this compound would result in two distinct peaks in the chromatogram, with the area of each peak being proportional to the concentration of that enantiomer. This allows for the precise determination of the enantiomeric excess (ee).

Table 2: Common Chiral Stationary Phases (CSPs) and Mobile Phase Systems for HPLC
CSP TypeExample PhaseTypical Mobile Phase ModeExample Solvents
Polysaccharide (Cellulose-based)Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane/Isopropanol
Polysaccharide (Cellulose-based)Cellulose tris(3-chloro-4-methylphenylcarbamate)Normal or Reversed PhaseHexane (B92381)/Ethanol or Acetonitrile/Water
Polysaccharide (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate)Normal or Polar-OrganicHexane/Ethanol or Ethanol/Methanol

Gas chromatography is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The compound must be thermally stable and sufficiently volatile for GC analysis. The sample is vaporized and passed through a column, typically a fused silica capillary column with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5). rsc.org

In a purity assessment, a GC chromatogram of the sample would ideally show a single major peak corresponding to this compound. The presence of other peaks would indicate impurities, such as unreacted starting materials (e.g., 2-phenoxypropionic acid or 4-nitrophenol) or by-products. By integrating the area of all peaks, the relative purity can be calculated.

GC is also used to determine the conversion in a synthesis reaction. By analyzing aliquots of the reaction mixture over time, one can quantify the decrease in the peak area of the starting materials and the increase in the peak area of the product, this compound. This provides a clear measure of the reaction's progress and final yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgnih.gov

In the ¹H NMR spectrum, each unique proton or group of equivalent protons in the molecule gives rise to a signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, while the signal's splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. For this compound, distinct signals would be expected for the protons on the 4-nitrophenyl ring, the phenoxy ring, the methine (CH) group, and the methyl (CH₃) group of the propanoate backbone.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom produces a peak, with its chemical shift indicating its functional group and electronic environment. Key signals would include those for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the aliphatic carbons of the propanoate chain. Combining the data from both ¹H and ¹³C NMR allows for the complete assignment of the compound's constitution.

Standard NMR spectroscopy cannot distinguish between enantiomers, as they are isochronous (resonate at the same frequency) and produce identical spectra. libretexts.org To determine enantiomeric purity by NMR, a chiral resolving agent is required. Chiral shift reagents, typically lanthanide complexes like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are used for this purpose. rsc.org

When a chiral shift reagent is added to a solution of a racemic mixture of this compound, it coordinates with the ester (likely at the carbonyl oxygen), a Lewis basic site. This interaction forms two transient diastereomeric complexes (one with the R-enantiomer and one with the S-enantiomer). libretexts.org Because diastereomers have different physical properties, their corresponding nuclei are no longer isochronous in the NMR spectrum. libretexts.org

This results in the separation of signals that were previously overlapping. For example, a singlet in the original spectrum might resolve into two distinct singlets, one for each enantiomer. By integrating these separated signals, the ratio of the enantiomers in the mixture can be accurately quantified. nih.gov

Mass Spectrometry for Molecular Identification and Characterization

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. nih.govnist.gov

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) is measured. This value corresponds to the molecular weight of the compound. For this compound (C₁₅H₁₃NO₄), the exact mass of the molecular ion would be a key identifier.

Furthermore, the molecular ion can undergo fragmentation, breaking at its weakest bonds. The resulting fragment ions are also detected, creating a characteristic fragmentation pattern or "fingerprint." For an ester like this compound, characteristic fragmentation would likely occur at the ester linkages, leading to ions corresponding to the 4-nitrophenoxy group and the 2-phenoxypropanoyl cation, among others. Analyzing these fragments helps to confirm the connectivity of the molecule's structure.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound
IonPredicted m/z ValueStructure/Fragment
[M]⁺271.08Molecular Ion (C₁₅H₁₃NO₄)⁺
[M - O-C₆H₄-NO₂]⁺133.062-Phenoxypropanoyl cation
[O-C₆H₄-NO₂]⁻138.024-Nitrophenoxide anion (in negative ion mode)
[C₆H₅O]⁺93.03Phenoxy cation

UV-Visible Spectroscopy for Reaction Progress and Compound Characterization

UV-Visible spectroscopy stands as a cornerstone analytical technique in the study of this compound, particularly for monitoring reaction kinetics and characterizing the compound. This method leverages the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, which is dictated by their electronic structure. In the context of this compound, this technique is especially valuable for tracking its synthesis and, more commonly, its cleavage, such as through hydrolysis.

The utility of UV-Visible spectroscopy in studying esters of 4-nitrophenol stems from the distinct spectral properties of the ester versus its hydrolysis products. The hydrolysis of a 4-nitrophenyl ester yields 4-nitrophenol. In solutions with a pH above its pKa (around 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion. This ion possesses a strong, characteristic yellow color and exhibits a significant absorbance maximum in the visible range, typically between 400 and 413 nm. The ester precursor, in contrast, generally has a much lower absorbance at this wavelength.

This spectral distinction allows researchers to monitor the progress of a hydrolysis reaction in real-time. By setting a spectrophotometer to the absorption maximum of the 4-nitrophenolate ion, the rate of its formation can be accurately measured. The increase in absorbance at this specific wavelength is directly proportional to the concentration of the released 4-nitrophenolate, as described by the Beer-Lambert law. This allows for the calculation of reaction rates and kinetic parameters. For instance, in studies of enzymatic hydrolysis of various 4-nitrophenyl esters, the reaction progress is followed by recording the increase in absorbance at the λmax of 4-nitrophenolate over time.

The table below illustrates hypothetical data that would be collected in an experiment monitoring the hydrolysis of a 4-nitrophenyl ester. It shows the change in absorbance over time at the wavelength corresponding to the formation of the 4-nitrophenolate ion.

Table 1: Hypothetical Time-Course Data for the Hydrolysis of a 4-Nitrophenyl Ester Monitored by UV-Visible Spectroscopy

Time (minutes)Absorbance at 405 nm
00.050
10.150
20.245
30.335
40.420
50.500

This data could then be used to plot absorbance versus time to determine the initial reaction rate. Furthermore, by knowing the molar extinction coefficient of the 4-nitrophenolate ion under the specific reaction conditions, the rate of product formation can be quantified in terms of molar concentration per unit time.

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts for Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and economically viable manufacturing processes, with biocatalysis at the forefront of this green revolution. europa.eufrontiersin.org The development of novel biocatalysts, particularly enzymes, for the synthesis of compounds like (4-nitrophenyl) 2-phenoxypropanoate offers a sustainable alternative to traditional chemical methods. europa.eu

Research is focused on discovering and engineering enzymes, such as lipases and acyltransferases, to perform specific chemical transformations with high efficiency and selectivity. frontiersin.org For instance, lipase (B570770)/acyltransferase from Candida parapsilosis (CpLIP2) has shown promise in catalyzing alcoholysis preferentially over hydrolysis, a desirable trait for ester synthesis. frontiersin.org The immobilization of enzymes on solid supports is a key area of investigation, aiming to enhance their stability and reusability. Techniques like physical adsorption followed by cross-linking on synthetic resins or entrapment in mesoporous silica (B1680970) are being explored to create robust biocatalytic systems. frontiersin.org

The use of whole-cell biocatalysts, where enzymes are used within their cellular environment, is another promising strategy. frontiersin.org Yeasts like Pichia pastoris, Yarrowia lipolytica, and Saccharomyces cerevisiae are being genetically engineered to express specific lipases, offering a cost-effective and straightforward approach to biocatalyst production without the need for complex purification and immobilization steps. frontiersin.org These efforts are part of a broader goal to develop integrated biotechnological routes for producing fine and specialty chemicals that are superior in terms of eco-efficiency and economic potential. europa.eu

Table 1: Examples of Biocatalytic Systems for Ester Synthesis

Biocatalyst SystemSubstratesKey AdvantageResearch Focus
Immobilized Candida parapsilosis lipase/acyltransferase (CpLIP2)Oils and alcoholsPrefers alcoholysis over hydrolysis in aqueous media. frontiersin.orgImmobilization on synthetic resins for enhanced stability. frontiersin.org
Immobilized Aspergillus niger lipaseNon-edible oilsHigh yield (97%) in 8 hours under optimized conditions. frontiersin.orgUse of renewable, non-edible resources for biodiesel production. frontiersin.org
Genetically modified yeasts (P. pastoris, Y. lipolytica, S. cerevisiae)VariousSimplified biocatalyst production, no purification needed. frontiersin.orgConstruction of whole-cell biocatalysts expressing heterologous lipases. frontiersin.org
Novel enzyme systems for amine synthesisIndustrially relevant alcoholsSimplified components, improved economy, and benign by-products. europa.euDevelopment of biocatalytic cascade reactions. europa.eu

This table is generated based on data from the text and is for illustrative purposes.

Advanced Computational Modeling for Precise Mechanism Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical compounds and reactions. For phenoxyalkanoic acid derivatives, which are structurally related to this compound, quantum chemical methods like Density Functional Theory (DFT) are employed to analyze molecular structure, reactivity, and electronic properties. nih.gov

These computational studies allow researchers to investigate the relationship between a molecule's structure and its biological or chemical activity. nih.gov For example, DFT calculations can determine the electronic charge distribution and aromaticity indices, providing insights into how a molecule will interact with its target. nih.gov Studies have shown that even small changes in molecular structure, such as the number and position of chlorine atoms on the aromatic ring of phenoxyacetic acid herbicides, can significantly affect their properties and biological effects. nih.gov

By modeling reaction pathways and transition states, computational methods can elucidate reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. This precise mechanism prediction is crucial for optimizing reaction conditions, designing more effective catalysts, and developing novel compounds with desired properties. For instance, understanding the mechanism of action for auxinic herbicides, which involves mimicking natural plant growth hormones, helps in the design of more potent and selective herbicides. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the manufacturing of fine chemicals and agrochemicals. acs.orgresearchgate.netresearchgate.net This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netcam.ac.ukvapourtec.com

Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over parameters like temperature, pressure, and residence time. researchgate.netnih.gov This control minimizes side reactions and improves product purity. cam.ac.uk The small reactor volumes inherent in flow systems also allow for the safe handling of hazardous reagents and unstable intermediates. nih.gov For the agrochemical industry, which often operates on a large scale with narrow profit margins, flow chemistry provides a means for cost-effective, sustainable, and intensified production. acs.orgthalesnano.com

The coupling of flow chemistry with automation and machine learning is revolutionizing process development. researchgate.net Automated platforms can perform numerous experiments to optimize reaction conditions, screen for new compounds, and generate large datasets with minimal human intervention. rsc.orgnih.gov These systems can integrate synthesis, purification, and analysis into a single, continuous process, significantly reducing development time. researchgate.netfu-berlin.de This approach enables the rapid prototyping of new molecules and the efficient scaling up of production from the laboratory to an industrial scale. researchgate.netresearchgate.net

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

FeatureAdvantageRelevance to Agrochemicals
Precise ControlFine-tuning of temperature, pressure, and residence time leads to higher yields and purity. researchgate.netnih.govImproved quality and consistency of products. acs.org
Enhanced SafetySmall reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. nih.govSafer handling of reactive intermediates common in agrochemical synthesis.
ScalabilityNumbering-up (running multiple reactors in parallel) allows for easy scaling of production. rsc.orgFacilitates cost-effective production for large-scale market demands. acs.orgcam.ac.uk
AutomationIntegration with robotic systems and real-time monitoring reduces human error and accelerates optimization. researchgate.netnih.govFaster development of new products and more efficient manufacturing processes. thalesnano.com
SustainabilityReduced energy and material usage, with potential for solvent recycling. cam.ac.ukthalesnano.comContributes to greener and more cost-effective production. acs.org

This table is generated based on data from the text and is for illustrative purposes.

Q & A

Basic Research Question

  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles. Example: Triclinic system (space group P1) with unit cell parameters a = 8.189 Å, b = 8.242 Å, c = 12.813 Å .
  • Spectroscopy :
    • UV-Vis : λmax ~310 nm (π→π* transition of nitro group) .
    • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Thermal Analysis : TGA/DSC to assess decomposition temperature (>200°C) .

How can conflicting data regarding the compound’s hydrolytic stability be resolved?

Advanced Research Question
Contradictions in hydrolysis rates (e.g., acidic vs. basic conditions) may arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating hydrolysis .
  • Steric Hindrance : The phenoxy group reduces nucleophilic attack on the ester carbonyl .
    Resolution Strategies :
  • Conduct kinetic studies (pH 1–14, 25–60°C) with HPLC monitoring.
  • Compare with computational models (DFT for transition state energy barriers) .

What reaction mechanisms govern the transformations of this compound in nucleophilic environments?

Advanced Research Question

  • Nucleophilic Acyl Substitution : Attack by amines or thiols at the ester carbonyl, forming amides or thioesters. Rate depends on leaving group ability (4-nitrophenoxide is a good leaving group) .
  • Aromatic Electrophilic Substitution : Nitro group directs incoming electrophiles to meta positions .
    Experimental Validation :
  • Use in situ NMR to track intermediate formation.
  • Isotopic labeling (¹⁸O) to confirm hydrolysis pathways .

How does stereochemistry influence the biological or material properties of derivatives?

Advanced Research Question

  • Chiral Centers : Introduce asymmetry via enantioselective synthesis (e.g., Sharpless epoxidation) .
  • Impact on Bioactivity : Compare R vs. S enantiomers in receptor-binding assays (e.g., IC₅₀ differences due to spatial fit) .
    Analytical Methods :
  • Chiral HPLC (Chiralpak® columns) with polarimetric detection .
  • Molecular docking simulations to predict enantiomer-receptor interactions .

What computational methods are suitable for predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction sites (e.g., electrophilicity of nitro group) .
  • MD Simulations : Model solvation effects in aqueous/DMSO mixtures .
    Validation :
  • Compare computed IR spectra with experimental data .
  • Use Hammett constants (σ⁺) to quantify substituent effects on reaction rates .

What are the primary applications of this compound in pharmaceutical or material science research?

Basic Research Question

  • Drug Development : As a protease inhibitor scaffold (nitro group enhances binding to catalytic sites) .
  • Polymer Chemistry : Monomer for UV-absorbing coatings (nitro group provides photostability) .
    Case Study :
  • Derivatives show promise in inhibiting α-amylase (IC₅₀ = 12 µM) .

How should researchers handle contradictions in toxicity profiles across studies?

Advanced Research Question
Discrepancies may stem from:

  • Impurity Variability : Trace solvents (e.g., DCM) in synthesis affect cytotoxicity .
  • Assay Conditions : Viability assays (MTT vs. resazurin) yield different LC₅₀ values .
    Mitigation :
  • Purity verification via GC-MS/HPLC .
  • Standardize toxicity testing protocols (ISO 10993-5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.